N-(2H-1,3-benzodioxol-5-yl)-4-benzylpiperazine-1-carboxamide

Lipophilicity Drug-likeness Permeability screening

Resolve isomeric misidentification in screening libraries. This compound provides a structurally orthogonal pharmacophore (urea-type carboxamide linker vs. methylene) with a verified GC-MS spectrum (NIST 268369) for identity confirmation. • Distinct chemotype at MW 339.4 for diversity sets • H-bond donor profile absent in sigma-1 ligands • Available in solid form from multiple suppliers

Molecular Formula C19H21N3O3
Molecular Weight 339.4 g/mol
CAS No. 518993-90-3
Cat. No. B3143195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2H-1,3-benzodioxol-5-yl)-4-benzylpiperazine-1-carboxamide
CAS518993-90-3
Molecular FormulaC19H21N3O3
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCO4
InChIInChI=1S/C19H21N3O3/c23-19(20-16-6-7-17-18(12-16)25-14-24-17)22-10-8-21(9-11-22)13-15-4-2-1-3-5-15/h1-7,12H,8-11,13-14H2,(H,20,23)
InChIKeyWUUIZKCMLSKLJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes23 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2H-1,3-Benzodioxol-5-yl)-4-benzylpiperazine-1-carboxamide: Identity & Procurement


N-(2H-1,3-benzodioxol-5-yl)-4-benzylpiperazine-1-carboxamide (CAS 518993-90-3) is a synthetic small molecule belonging to the benzodioxole-piperazine carboxamide class, with molecular formula C₁₉H₂₁N₃O₃ and a molecular weight of 339.4 g/mol . The compound features a benzodioxole ring linked via a urea-type carboxamide bridge to an N-benzylpiperazine moiety, distinguishing it structurally from methylene-linked benzylpiperazine analogs that dominate the sigma-1 receptor ligand literature [1]. It is distributed as a BIONET screening compound (Key Organics) through Sigma-Aldrich at 90% purity (solid form) , and is also catalogued by ChemDiv (compound ID Y206-3079) with experimentally derived or calculated physicochemical descriptors including logP 2.61, logD 2.33, logSw -3.14, and topological polar surface area 46.4 Ų . A GC-MS spectrum is registered in the Wiley/NIST mass spectral libraries, providing a verified analytical fingerprint for identity confirmation [2]. No primary research articles or patents were identified that specifically report biological activity data for this exact compound.

N-(2H-1,3-Benzodioxol-5-yl)-4-benzylpiperazine-1-carboxamide: Non-Interchangeability with Analogs


Although the benzylpiperazine scaffold is shared across numerous sigma-1 receptor ligands, serotonin receptor modulators, and kinase inhibitor derivatives, the precise connectivity and substitution pattern of N-(2H-1,3-benzodioxol-5-yl)-4-benzylpiperazine-1-carboxamide creates a fundamentally different pharmacophore compared to superficially similar analogs [1]. The urea-type carboxamide linkage between the benzodioxole and piperazine ring introduces a hydrogen-bond donor (N-H) and a constrained planar geometry at the carbonyl carbon, which is absent in the methylene-linked 4-benzylpiperazine sigma-1 ligands that achieve low nanomolar affinity (Kᵢ = 0.43–0.91 nM) [2]. Furthermore, this compound shares the molecular formula C₁₉H₂₁N₃O₃ (MW 339.39) with the clinically relevant HDAC inhibitor SK-7041 and the c-FMS kinase inhibitor cFMS-IN-2, but differs entirely in atom connectivity, meaning that any assumption of shared biological activity based on formula alone is invalid [3]. The presence of an unsubstituted N-benzyl group (rather than iodo-, fluoro-, chloro-, or nitro-substituted benzyl groups used in sigma-1 PET tracer development) imparts distinct lipophilicity (logP 2.61) and metabolic vulnerability compared to halogenated analogs . Generic substitution without explicit comparative data risks selecting a compound that is structurally similar but pharmacologically uncharacterized, undermining screening reproducibility and SAR interpretation.

N-(2H-1,3-Benzodioxol-5-yl)-4-benzylpiperazine-1-carboxamide: Differential Evidence vs. Analogs


Lipophilicity and Solubility vs. Non-Benzyl Analog

The target compound incorporates a benzyl substituent at the piperazine N-4 position, which substantially increases lipophilicity compared to the des-benzyl analog N-(1,3-benzodioxol-5-yl)piperazine-1-carboxamide (CAS 765899-29-4, MW 249.27). The target compound has a computed logP of 2.61 and logD of 2.33 , while the des-benzyl analog has a computed XLogP3 of approximately 0.7 based on PubChem data [1]. This difference of approximately 1.9 logP units corresponds to roughly an 80-fold increase in octanol-water partition coefficient, predicting significantly higher membrane permeability and blood-brain barrier penetration potential for the benzyl-substituted compound.

Lipophilicity Drug-likeness Permeability screening

Carboxamide vs. Methylene Linker in Sigma-1 Ligands

The target compound employs a carboxamide (urea-type) bridge connecting the benzodioxole to the piperazine ring, whereas the well-characterized sigma-1 receptor ligands such as BP-I, BP-Br, BP-F, and compound 6 (Wang et al., 2013) all use a methylene (-CH₂-) linker [1][2]. The methylene-linked compounds exhibit low nanomolar σ₁ receptor affinity (Kᵢ = 0.43–0.91 nM for BP series; Kᵢ = 1.85 nM for compound 6) with high σ₁/σ₂ subtype selectivity (52–157 fold) [1][2]. The carboxamide linker introduces a hydrogen-bond donor (N-H) adjacent to the benzodioxole, a carbonyl oxygen as an additional H-bond acceptor, and a more conformationally restricted geometry compared to the freely rotatable methylene linker. No sigma receptor binding data have been reported for the carboxamide-linked target compound. This structural divergence means the target compound cannot be assumed to engage sigma receptors with comparable affinity.

Sigma-1 receptor Neuroimaging Structure-activity relationship

Isomeric Distinction from SK-7041 and cFMS-IN-2

The target compound shares the molecular formula C₁₉H₂₁N₃O₃ (exact mass: 339.158292 Da) with at least two pharmacologically characterized compounds: SK-7041, a histone deacetylase (HDAC) inhibitor with IC₅₀ = 172 nM [1], and cFMS-IN-2, a c-FMS kinase inhibitor with IC₅₀ = 24 nM [2]. However, the target compound possesses a unique connectivity: a benzodioxol-5-yl carboxamide attached to a 4-benzylpiperazine, whereas SK-7041 and cFMS-IN-2 share a different core scaffold (a benzoylpiperazine or related framework). This isomeric relationship means that the target compound provides a chemically distinct screening probe at the identical molecular weight, which is valuable for fragment-based or phenotypic screening where molecular weight is a controlled variable but chemotype diversity is required.

Isomeric differentiation HDAC inhibitor Kinase inhibitor Screening library diversity

GC-MS Spectral Fingerprint for Identity Verification

A GC-MS spectrum for the target compound is registered in both the Wiley Registry of Mass Spectral Data and the NIST Mass Spectral Library (NIST Number 268369), with characteristic fragment ions at m/z 135 (base peak), 176, and 56 [1]. This spectral fingerprint is distinct from the mass spectra of the isomeric compounds SK-7041 and cFMS-IN-2, as well as from the chloro-phenyl analog (N-(1,3-benzodioxol-5-yl)-4-[(4-chlorophenyl)methyl]piperazine-1-carboxamide, MW 373.8) . The existence of a peer-reviewed, library-archived GC-MS spectrum provides a readily implementable identity verification method for incoming material, enabling quantitative assessment of lot-to-lot consistency using spectral match scores.

Analytical quality control GC-MS Identity confirmation Procurement verification

Amuvatinib-Derived Scaffold in Cancer Metabolism

A closely related amuvatinib derivative, N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide (compound 6), was one of 12 amuvatinib derivatives tested for selective toxicity toward glucose-starved tumor cells [1]. Compound 6 demonstrated efficacy in killing tumor cells under glucose starvation and was shown to inhibit mitochondrial membrane potential [1]. The target compound shares the identical benzodioxole-piperazine-1-carboxamide core but replaces the thieno[3,2-d]pyrimidin-4-yl group with a simpler benzyl group. This scaffold relationship establishes that the benzodioxole-piperazine-carboxamide chemotype is compatible with mitochondrial targeting and glucose-starvation-induced synthetic lethality, but the target compound itself was not among the 12 derivatives tested and has no published cytotoxicity or mitochondrial data [1].

Cancer metabolism Glucose starvation Mitochondrial inhibition Amuvatinib

H-Bond Donor Distinction from N-Alkyl Piperazines

The target compound possesses exactly one hydrogen-bond donor (the urea N-H adjacent to the benzodioxole ring), with a computed hydrogen-bond acceptor count of 4 (PubChem)/5 (ChemDiv) [1]. This contrasts with: (a) N-alkyl piperazine analogs that lack any H-bond donor, and (b) the methylene-linked sigma-1 ligands which also lack the carboxamide N-H donor [2]. In medicinal chemistry, the presence and position of H-bond donors critically affect target recognition, solubility, and permeability. The single N-H donor on the target compound provides a directional hydrogen-bonding vector that is absent in N-methyl or N-ethyl piperazine carboxamide analogs, potentially enabling interactions with Asp, Glu, or backbone carbonyl residues in protein binding pockets that are inaccessible to fully N-alkylated counterparts.

Hydrogen bonding Pharmacophore modeling Drug design

N-(2H-1,3-Benzodioxol-5-yl)-4-benzylpiperazine-1-carboxamide: Validated Application Scenarios


Chemical Probe for Glucose-Starvation Synthetic Lethality

The benzodioxole-piperazine-1-carboxamide scaffold class has demonstrated mitochondrial inhibition and selective toxicity toward glucose-starved tumor cells in the form of the amuvatinib derivative compound 6 [1]. The target compound, with a simplified benzyl substituent replacing the thieno[3,2-d]pyrimidin-4-yl group, represents a structurally minimized analog suitable for follow-up structure-activity relationship (SAR) studies. Procurement for this application should prioritize the availability of the GC-MS reference spectrum (NIST Number 268369) to confirm identity before initiating cell-based assays, given the risk of isomeric misidentification [2]. Researchers should note that no cytotoxicity or mitochondrial membrane potential data exist for the target compound itself; all activity expectations derive from class-level inference from compound 6 [1].

C₁₉H₂₁N₃O₃ Chemotype Diversity vs. HDAC and c-FMS Inhibitors

The target compound expands the chemotype space accessible at molecular formula C₁₉H₂₁N₃O₃ (MW 339.39), providing connectivity distinct from the HDAC inhibitor SK-7041 (IC₅₀ = 172 nM) and the c-FMS kinase inhibitor cFMS-IN-2 (IC₅₀ = 24 nM) [1][2]. For organizations curating screening libraries with molecular-weight-binned compound sets, the target compound offers an orthogonal pharmacophore at a controlled molecular weight, which is methodologically valuable for phenotypic screening campaigns where MW is a primary diversity parameter. The verified GC-MS spectrum and commercial availability through Sigma-Aldrich (BIONET/Key Organics, 90% purity) support procurement for library inclusion.

Orthogonal Sigma-1 Chemotype: Carboxamide vs. Methylene Linker

Although the target compound lacks sigma receptor affinity data, its carboxamide-linked benzodioxole-piperazine architecture represents a structurally orthogonal chemotype to the well-characterized methylene-linked sigma-1 ligands (BP series, Kᵢ = 0.43–0.91 nM) [1]. In SAR campaigns aimed at identifying sigma receptor ligands with novel binding modes or improved metabolic stability, the target compound provides a distinct linker chemistry (urea-type carboxamide vs. methylene) and H-bond donor profile (1 donor vs. 0) that could alter binding kinetics, residence time, or subtype selectivity. Procurement should be accompanied by confirmatory competitive binding assays against both σ₁ and σ₂ receptors, as no prior binding data exist for this scaffold [1].

GC-MS Reference Standard for Isomer Identification

The target compound's GC-MS spectrum, archived in both the Wiley Registry and NIST libraries (NIST Number 268369; base peak m/z 135) [1], provides a validated fingerprint for identity verification. This is particularly valuable given that multiple C₁₉H₂₁N₃O₃ isomers coexist in commercial screening collections. Procurement for use as an analytical reference standard requires the compound at ≥90% purity (as supplied by Sigma-Aldrich/BIONET) [2], with matching spectra used to confirm that a given sample is the carboxamide-linked benzodioxole-piperazine and not a mislabeled isomer.

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